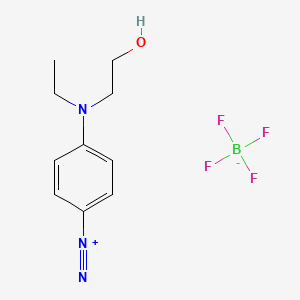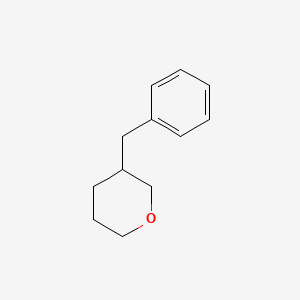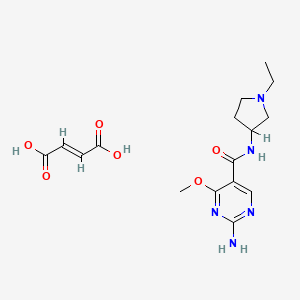
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an alanine backbone, which is modified by the addition of an acetyl group and a 2,4-dichlorophenylthio group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- typically involves the acetylation of alanine followed by the introduction of the 2,4-dichlorophenylthio group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and reproducibility of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorophenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the 2,4-dichlorophenylthio group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, leading to changes in their function .
Comparación Con Compuestos Similares
Similar Compounds
- Alanine, N-acetyl-3-((3,4-dichlorophenyl)thio)-
- Alanine, N-acetyl-3-((2,3-dichlorophenyl)thio)-
Uniqueness
Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
959-49-9 |
|---|---|
Fórmula molecular |
C11H11Cl2NO3S |
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2,4-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-6(15)14-9(11(16)17)5-18-10-3-2-7(12)4-8(10)13/h2-4,9H,5H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
Clave InChI |
YMOFMXOVTFACEG-VIFPVBQESA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)







![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)



